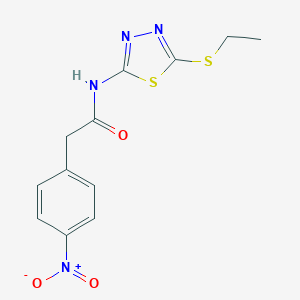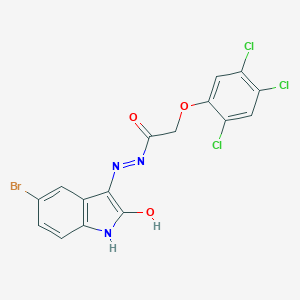
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Ethylthio Group: The ethylthio group is introduced by reacting the thiadiazole intermediate with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The resulting compound is then acetylated using acetic anhydride to form the acetamide derivative.
Nitration: Finally, the nitro group is introduced by nitrating the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It has shown promise as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Agriculture: The compound has been investigated for its herbicidal and pesticidal properties, offering potential for crop protection.
Materials Science: Its unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide varies depending on its application:
Antimicrobial and Antifungal Activity: The compound disrupts the cell membrane integrity and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Herbicidal Activity: The compound interferes with essential metabolic processes in plants, leading to growth inhibition and death.
相似化合物的比较
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide can be compared with other thiadiazole derivatives:
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide: Similar structure but with a methylthio group instead of an ethylthio group. It may exhibit different biological activities and potency.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group. This modification can significantly alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
属性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S2/c1-2-20-12-15-14-11(21-12)13-10(17)7-8-3-5-9(6-4-8)16(18)19/h3-6H,2,7H2,1H3,(H,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXSFYGPUKSRRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-benzoyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B420503.png)
![(2Z)-8-methoxy-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B420504.png)
![(2z)-2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2h-chromene-3-carboxamide](/img/structure/B420507.png)
![3-benzyl-7-[2-({4-nitrophenyl}hydrazono)-2-(4-methylphenyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B420509.png)
![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B420510.png)
![Ethyl 2-({2-[bis(4-chlorophenyl)(hydroxy)acetyl]-1-phenylhydrazino}carbonyl)benzoate](/img/structure/B420511.png)
![5-(4-Ethylcyclohexyl)-2-[3-nitro-4-(4-pentylcyclohexyl)phenyl]pyridine](/img/structure/B420512.png)




![1-benzyl-5-[1-(4-chloroanilino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420523.png)
